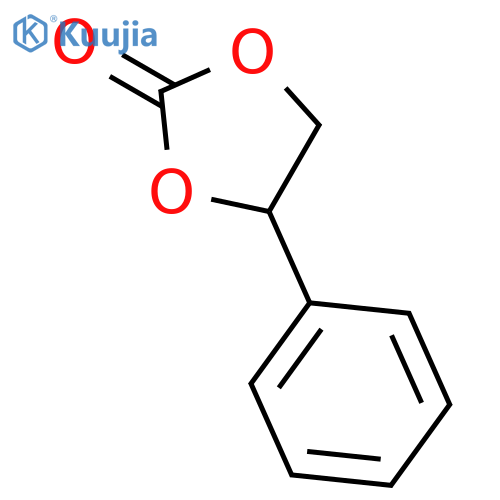Cas no 4427-92-3 (4-phenyl-1,3-dioxolan-2-one)

4-phenyl-1,3-dioxolan-2-one structure
商品名:4-phenyl-1,3-dioxolan-2-one
4-phenyl-1,3-dioxolan-2-one 化学的及び物理的性質
名前と識別子
-
- 4-phenyl-1,3-dioxolan-2-one
- 1,3-Dioxolan-2-one, 4-phenyl-
- 4-Phenyl-1,3-dioxolan-2-one #
- NSC33703
- styrene carbonate
- BS-45801
- E78530
- 1,2-ETHANEDIOL, 1-PHENYL-, CYCLIC CARBONATE
- EN300-216546
- 4-phenyl-[1,3]dioxolan-2-one
- Cyclic phenylethylene carbonate
- 1,2-ETHANEDIOL, PHENYL-, CYCLIC CARBONATE
- NSC-33703
- Phenylethylene carbonate
- MFCD20134160
- Carbonic acid 1-phenylethylene ester
- DTXSID40283835
- Carbonic acid, cyclic phenylethylene ester
- 1-phenylethylene carbonate
- 1-Phenyl-1,2-ethylene carbonate
- 1-phenyl-1,2-ethanediol cyclic carbonate
- 5GF379WA3S
- 4427-92-3
- SCHEMBL272449
-
- MDL: MFCD20134160
- インチ: InChI=1S/C9H8O3/c10-9-11-6-8(12-9)7-4-2-1-3-5-7/h1-5,8H,6H2
- InChIKey: ZKOGUIGAVNCCKH-UHFFFAOYSA-N
- ほほえんだ: C1C(OC(=O)O1)C2=CC=CC=C2
計算された属性
- せいみつぶんしりょう: 164.04734
- どういたいしつりょう: 164.047344113g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 173
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 35.5Ų
- 疎水性パラメータ計算基準値(XlogP): 1.8
じっけんとくせい
- PSA: 35.53
4-phenyl-1,3-dioxolan-2-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1216419-1g |
4-Phenyl-1,3-dioxolan-2-one |
4427-92-3 | 95% | 1g |
$480 | 2024-06-03 | |
| Enamine | EN300-216546-0.1g |
4-phenyl-1,3-dioxolan-2-one |
4427-92-3 | 91% | 0.1g |
$257.0 | 2023-09-16 | |
| TRC | P322065-10mg |
4-phenyl-1,3-dioxolan-2-one |
4427-92-3 | 10mg |
$ 59.00 | 2023-09-06 | ||
| Enamine | EN300-216546-1.0g |
4-phenyl-1,3-dioxolan-2-one |
4427-92-3 | 91% | 1g |
$0.0 | 2023-06-08 | |
| abcr | AB593199-1g |
4-Phenyl-1,3-dioxolan-2-one; . |
4427-92-3 | 1g |
€598.90 | 2024-07-19 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1768626-5g |
4-Phenyl-1,3-dioxolan-2-one |
4427-92-3 | 98% | 5g |
¥12017.00 | 2024-05-13 | |
| eNovation Chemicals LLC | Y1216419-5g |
4-phenyl-1,3-dioxolan-2-one |
4427-92-3 | 95% | 5g |
$1200 | 2025-02-28 | |
| Enamine | EN300-216546-0.05g |
4-phenyl-1,3-dioxolan-2-one |
4427-92-3 | 91% | 0.05g |
$174.0 | 2023-09-16 | |
| Ambeed | A1070595-100mg |
4-Phenyl-1,3-dioxolan-2-one |
4427-92-3 | 95% | 100mg |
$81.0 | 2025-02-21 | |
| Enamine | EN300-216546-5.0g |
4-phenyl-1,3-dioxolan-2-one |
4427-92-3 | 91% | 5.0g |
$2152.0 | 2023-02-22 |
4-phenyl-1,3-dioxolan-2-one 関連文献
-
Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520
-
Tian Wen,Jian Zhang CrystEngComm, 2016,18, 218-221
-
Zhen Wang,Hong Wang,Chengjie Wang,Xu Yang Anal. Methods, 2019,11, 5017-5022
4427-92-3 (4-phenyl-1,3-dioxolan-2-one) 関連製品
- 1014-14-8(5-phenyl-1,3-oxazole-2-carboxylic acid)
- 1934808-00-0(7-amino-2,3-dihydro-1H-indene-4-carboxylic acid)
- 151623-58-4(5,6-dihydronaphthalene-2-carboxylic acid)
- 1251951-52-6(Cyclopropaneacetamide, α-amino-N-methyl-, (αS)-)
- 941902-66-5(1-(3-fluorophenyl)methyl-3-(pyridin-4-yl)methyl-1H,2H,3H,4H-pyrido3,2-dpyrimidine-2,4-dione)
- 92407-84-6(1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde)
- 794495-32-2(2-tert-Butyl-1H-imidazole-4-carboxylic Acid)
- 1805379-74-1(2-Bromo-3-(difluoromethyl)-6-nitropyridine-5-acetonitrile)
- 2877638-15-6(2-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyridine)
- 2411299-57-3(N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1-(prop-2-enoyl)piperidine-4-carboxamide)
推奨される供給者
Amadis Chemical Company Limited
(CAS:4427-92-3)4-phenyl-1,3-dioxolan-2-one

清らかである:99%/99%
はかる:1g/5g
価格 ($):320.0/1122.0